molecular formula C17H22N2O B11851970 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine

Cat. No.: B11851970
M. Wt: 270.37 g/mol
InChI Key: DQKMJFHBNKKWMV-UHFFFAOYSA-N
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Description

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine is a piperazine derivative featuring a naphthalene core substituted with an ethoxy group at the 2-position and a methylpiperazine moiety at the 1-position.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-[(2-ethoxynaphthalen-1-yl)methyl]piperazine

InChI

InChI=1S/C17H22N2O/c1-2-20-17-8-7-14-5-3-4-6-15(14)16(17)13-19-11-9-18-10-12-19/h3-8,18H,2,9-13H2,1H3

InChI Key

DQKMJFHBNKKWMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine typically involves the reaction of 2-ethoxynaphthalene with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce the corresponding alcohols .

Scientific Research Applications

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Classification

Piperazine derivatives are categorized based on aryl substituents:

  • Benzylpiperazines : e.g., N-benzylpiperazine (BZP) .
  • Phenylpiperazines : e.g., 1-(2-methoxyphenyl)piperazine, 1-(m-trifluoromethylphenyl)piperazine (TFMPP) .
  • Naphthylmethylpiperazines : The target compound falls into this emerging subclass, distinguished by its naphthalene core .

Key Structural Differences :

  • Aryl Group: Naphthalene (target) vs. phenyl (TFMPP, mCPP) or benzyl (BZP).
  • Substituents : The ethoxy group (electron-donating) contrasts with electron-withdrawing groups (e.g., -CF₃ in TFMPP) or halogens (e.g., -Cl in mCPP), impacting electronic distribution and binding affinity .

Receptor Binding Affinities

Receptor selectivity varies significantly with substituents:

Compound Key Substituent Receptor Affinity (Ki, nM) Primary Targets
1-(2-Methoxyphenyl)piperazine 2-OCH₃ 5-HT1A: 0.6 5-HT1A (high affinity)
TFMPP m-CF₃ 5-HT1B/1C: 65 5-HT1B/1C
mCPP m-Cl 5-HT1B/1C: ~100 5-HT1B/1C, 5-HT2C
Target Compound 2-Ethoxynaphthyl Inferred Likely 5-HT1A/5-HT2

Inferences for the Target :

  • The ethoxy group may enhance 5-HT1A affinity similar to 2-methoxyphenyl derivatives .
  • Naphthalene’s bulk could reduce selectivity for 5-HT1B/1C, favoring 5-HT2 or α-adrenergic receptors .

Pharmacological Effects

Serotonergic Activity

  • TFMPP/mCPP : Suppress locomotor activity via 5-HT1B/1C activation, reversible by 5-HT antagonists .
  • 1-(2-Methoxyphenyl)piperazine : High 5-HT1A affinity linked to anxiolytic or antipsychotic effects .
  • Target Compound : Hypothesized to exhibit mixed serotonergic/adrenergic activity due to structural similarities to buspirone analogs .

Behavioral and Metabolic Effects

  • mCPP : Metabolized to active derivatives (e.g., sulfonic acid conjugates) with prolonged effects .
  • Target Compound : The ethoxynaphthyl group may slow metabolism compared to phenyl derivatives, extending half-life .

Physicochemical Comparison

Property Target Compound 1-(2-Methoxyphenyl)piperazine TFMPP
Molecular Weight ~328.4 (calculated) 192.2 231.3
pKa (Piperazine N) ~8.5 (predicted) 8.2 7.9
LogP ~3.5 (predicted) 2.1 3.0

Key Observations :

  • Higher LogP in the target suggests enhanced membrane permeability but reduced aqueous solubility .
  • pKa shifts reflect electron-donating ethoxy vs. electron-withdrawing -CF₃ .

Spectroscopic Trends

  • FT-IR/Raman : C-O-C (ethoxy) stretches ~1,100 cm⁻¹ and naphthalene ring vibrations (~1,600 cm⁻¹) differ from phenyl analogs .
  • NMR : Ethoxy protons (δ 1.4–1.6 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and naphthalene aromatic protons (δ 7.0–8.5 ppm) .
  • UV-Vis : Strong π→π* transitions (~270 nm) from naphthalene vs. phenyl (~250 nm) .

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